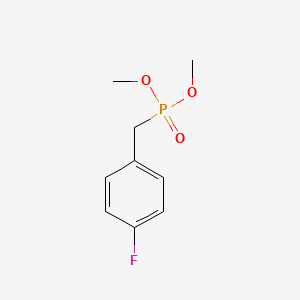

二甲基(4-氟苄基)膦酸酯

描述

Dimethyl (4-fluorobenzyl)phosphonate is a compound that can be associated with various phosphonate derivatives, which are of interest due to their potential applications in different fields, including materials science and medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds and their synthesis, structure, and properties are discussed, which can provide insights into the characteristics of dimethyl (4-fluorobenzyl)phosphonate.

Synthesis Analysis

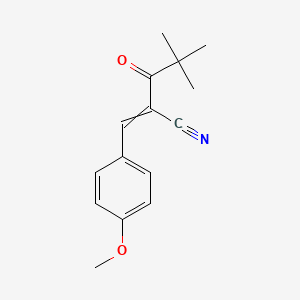

The synthesis of related phosphonium salts and phosphonates is described in several papers. For instance, 4-fluorobenzyltriphenylphosphonium chloride was synthesized and its crystal structure confirmed by XRD and spectral analyses . Another study reports the synthesis of various fluorobenzyl triarylphosphonium ions, which are structurally related to dimethyl (4-fluorobenzyl)phosphonate . Additionally, the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate was achieved in high yield through a reaction involving dibenzoylacetylene and 1-methylimidazole-2-thiol . These methods could potentially be adapted for the synthesis of dimethyl (4-fluorobenzyl)phosphonate.

Molecular Structure Analysis

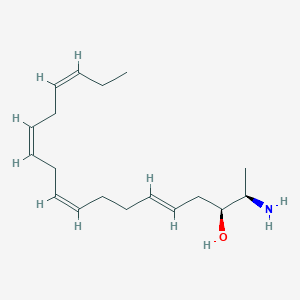

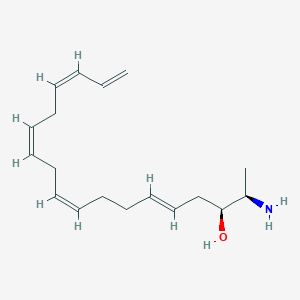

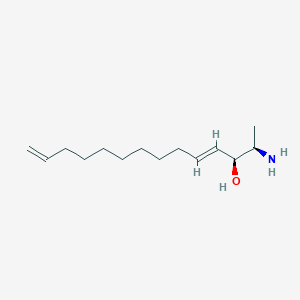

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD). For example, the structure of 4-fluorobenzyltriphenylphosphonium chloride was found to have a triclinic crystal structure . Optical resolution of dimethyl α-hydroxy-arylmethylphosphonates was achieved, and the stereostructure of the resulting compounds was established by X-ray measurements . The crystal structure of a related compound, 2-methylpropan-2-aminium methyl ((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, was also determined, providing insights into the intermolecular interactions and hydrogen bonding .

Chemical Reactions Analysis

The reactivity of phosphonate compounds is highlighted in several studies. The Atherton-Todd reaction mechanism involving dimethyl phosphonate and chloro- and fluoro-substituted methanes was explored through an ab initio theoretical study, suggesting potential pathways for chemical transformations . The Kabachnik-Fields reaction was used to synthesize dimethyl amino(pyrene-1-yl)methylphosphonates, indicating the versatility of phosphonates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related phosphonate compounds have been studied using various analytical techniques. Thermal characterization of 4-fluorobenzyltriphenylphosphonium chloride revealed its decomposition kinetics and estimated stability at room temperature . The specific heat capacity and change in enthalpy were calculated using DSC analysis . The radiosynthesis of fluorobenzyl triarylphosphonium ions provided information on their radiochemical yield and specific radioactivity, which are important parameters for potential applications in imaging .

科学研究应用

放射合成应用

二甲基(4-氟苄基)膦酸酯用于合成放射性标记化合物以进行影像学研究。例如,3-[18F]氟丙基-、4-[18F]氟苄基-三苯基鏻和 4-[18F]氟苄基三-4-二甲氨基苯基鏻阳离子的合成,源自无载体添加 (nca) [18F]氟化物,证明了该化合物在核医学和影像技术中的相关性 (Ravert、Madar 和 Dannals,2004 年)。

配合物的合成和结构

该化合物在形成复杂结构中起着重要作用。例如,(4-氟苄基)三苯基鏻氯与三氯化钌水合物的反应产生复杂化合物,其结构特征使用核磁共振波谱和 X 射线衍射等技术进行研究 (Sharutin、Sharutina、Senchurin 和 Kodess,2017 年)。

抗菌特性

由二甲基(4-氟苄基)膦酸酯合成的铬酮的 3-膦酸衍生物的研究显示出对各种细菌菌株的潜在抗菌特性。这突出了其在开发新型抗菌剂中的潜在用途 (Budzisz、Nawrot 和 Małecka,2001 年)。

具有治疗潜力的膦酸酯的合成

在药物化学领域,二甲基(4-氟苄基)膦酸酯用于合成具有潜在治疗应用的化合物。例如,已经合成了一系列含有噻唑烷二酮部分的取代膦酸酯,显示出潜在的抗糖尿病活性 (Sujatha 等人,2020 年)。

含氟化合物的生物活性

该化合物有助于合成含有异恶唑氨基和膦酸酯基团的氟化合物。已发现这些合成的化合物在体外表现出中等的抗癌活性 (Song 等人,2005 年)。

粘合和防腐性能

在材料科学中,该化合物有助于增强粘合和防腐性能。例如,使用二甲基(4-氟苄基)膦酸酯将统计膦酸共聚物与聚偏二氟乙烯 (PVDF) 共混,可改善含氟聚合物的粘合和防腐性能 (Bressy-Brondino、Boutevin、Hervaud 和 Gaboyard,2002 年)。

安全和危害

The safety data sheet for a similar compound, Dimethyl methylphosphonate, indicates that it is combustible and may cause an allergic skin reaction . It is also suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid breathing mist or vapors, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRXOCSAKCSLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (4-fluorobenzyl)phosphonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)

![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)

![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)